molecular formula C12H9FN4O B2735562 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1207022-53-4

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2735562
CAS RN: 1207022-53-4
M. Wt: 244.229
InChI Key: LLRYNLXVURTWRB-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

There are several methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids . A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors .

Scientific Research Applications

Antitumor and Antileukemia Activity

Pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have been found to possess antitumor and antileukemia activity . This makes them potential candidates for the development of new cancer therapies.

CDK2 Inhibition

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, such as the compound , have been designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Adenosine Receptor Antagonism

Pyrazolo[3,4-d]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . This suggests potential applications in the treatment of conditions related to these receptors.

Synthesis Methods

The compound “1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be synthesized using various methods . Understanding these methods can help in the development of more efficient and cost-effective synthesis processes.

Biological Activity

The compound has been found to have significant biological activity . This suggests that it could be used in the development of new drugs and therapies.

Molecular Modeling Investigations

The compound has been used in molecular modeling investigations . This can provide valuable insights into its structure and function, and can aid in the design of new drugs and therapies.

Future Directions

The future directions for the research and development of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” and its derivatives could involve further exploration of their biological activities, particularly their potential as anticancer agents . Additionally, more research could be conducted to improve the synthesis methods and to investigate the mechanism of action of these compounds .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRYNLXVURTWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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